Ethyl 5-(hydroxymethyl)nicotinate
Description
Overview of Nicotinic Acid Derivatives in Chemical Science
Nicotinic acid, or pyridine-3-carboxylic acid, is a fundamental organic compound and an essential human nutrient. wikipedia.org Its derivatives are a broad category of molecules where the basic pyridine (B92270) ring structure is modified, leading to a wide array of chemical properties and applications. chemistryjournal.netresearchgate.netontosight.ai In chemical science, these derivatives are explored for their potential in various fields.
The modification of nicotinic acid can occur at several positions on the pyridine ring or at the carboxylic acid group, leading to esters, amides, and other functionalized molecules. researchgate.netresearchgate.net For instance, the esterification of nicotinic acid with various alcohols yields nicotinate (B505614) esters, such as methyl nicotinate and ethyl nicotinate. chemicalbook.comgoogle.com These esters often serve as prodrugs, which can be hydrolyzed in the body to release nicotinic acid. nih.gov
Research has demonstrated the utility of nicotinic acid derivatives in the synthesis of new compounds with potential applications ranging from materials science to agriculture. chemistryjournal.netresearchgate.net Their ability to participate in a variety of chemical reactions makes them valuable starting materials for creating more complex molecular architectures. researchgate.net
Significance of the Hydroxymethyl Moiety in Nicotinate Chemistry
The introduction of a hydroxymethyl group (-CH2-OH) onto the nicotinate framework significantly influences the molecule's chemical behavior and properties. A hydroxymethyl group is a primary alcohol, and its presence introduces a site for hydrogen bonding. numberanalytics.com This can affect physical properties such as solubility and melting point.
From a chemical reactivity standpoint, the hydroxymethyl group is a versatile functional handle. It can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be a site for esterification or etherification, allowing for the attachment of other molecular fragments. This versatility makes hydroxymethyl-substituted nicotinates valuable intermediates in multi-step synthetic pathways. The ability of the hydroxymethyl group to form intramolecular hydrogen bonds can also influence the conformation and stability of the molecule. numberanalytics.com
Scope of Research on Ethyl 5-(hydroxymethyl)nicotinate
This compound is a specific derivative of nicotinic acid that incorporates both an ethyl ester and a hydroxymethyl group. Its primary role in academic and industrial research is that of a specialized building block or intermediate in organic synthesis. The presence of two distinct functional groups—the ester and the alcohol—at different positions on the pyridine ring allows for selective chemical transformations.
The research focus for this compound is centered on its synthesis and its utilization in the preparation of more complex molecules. It serves as a key starting material for compounds investigated in various research areas. The strategic placement of the hydroxymethyl and ethyl ester groups makes it a valuable precursor for constructing molecules with specific three-dimensional structures and functionalities.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 59936-06-0 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 5-(hydroxymethyl)pyridine-3-carboxylate |
| SMILES Code | O=C(OCC)C1=CN=CC(CO)=C1 |
Data sourced from multiple references. bldpharm.combldpharm.comtci-chemical-trading.com
Table of Mentioned Compounds
| Compound Name | Other Names | Key Identifier |
|---|---|---|
| This compound | ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | CAS: 59936-06-0 |
| Nicotinic Acid | Niacin, Vitamin B3, Pyridine-3-carboxylic acid | CAS: 59-67-6 |
| Methyl Nicotinate | Methyl 3-pyridinecarboxylate | CAS: 93-60-7 |
| Ethyl Nicotinate | Ethyl pyridine-3-carboxylate | CAS: 614-18-6 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLGRHMHNMGGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712290 | |
| Record name | Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59936-06-0 | |
| Record name | Ethyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to Ethyl 5-(hydroxymethyl)nicotinate
The direct synthesis of this compound can be achieved through several primary routes, each with its own set of reagents and conditions. These methods focus on the selective modification of precursor molecules to introduce the desired hydroxymethyl and ethyl ester functionalities onto the pyridine (B92270) ring.
Reduction Reactions of Carboxylic Acid Derivatives
A common and effective strategy for synthesizing this compound involves the selective reduction of a related diester, diethyl pyridine-3,5-dicarboxylate. This method hinges on the ability to reduce one of the two ester groups to a hydroxymethyl group while leaving the other intact. This selective reduction can be achieved using specific reducing agents under controlled conditions.
Powerful reducing agents like lithium triethylborohydride (LiBHEt₃), often referred to as Superhydride, are capable of reducing aromatic esters to their corresponding alcohols. wikipedia.org The controlled application of such reagents is crucial to achieve the desired mono-reduction. The reaction involves the careful addition of the reducing agent to a solution of the starting diester, typically in an inert solvent like tetrahydrofuran (B95107) (THF), to yield the target molecule.
| Starting Material | Reagent(s) | Product | Key Transformation |
| Diethyl pyridine-3,5-dicarboxylate | Selective reducing agent (e.g., LiBHEt₃) | This compound | Selective reduction of one ester to an alcohol |
Hydroxymethylation of Pyridine Cores
Another approach involves the direct introduction of a hydroxymethyl group onto a pre-existing ethyl nicotinate (B505614) core. This can be more challenging due to the need for regioselective functionalization of the pyridine ring. While specific methods for the direct hydroxymethylation of ethyl nicotinate to the 5-position are not extensively detailed in the provided results, general principles of pyridine chemistry suggest that such transformations would likely involve electrophilic substitution on an activated pyridine ring or directed ortho-metalation strategies followed by reaction with a formaldehyde (B43269) equivalent.
Multistep Synthetic Pathways
Often, the most practical route to this compound involves a series of reactions starting from more readily available precursors. These multistep syntheses offer greater control over the final structure and can be adapted to produce a variety of analogues.
One potential pathway starts with the oxidation of a substituted pyridine, such as 5-ethyl-2-methylpyridine, using a strong oxidizing agent like nitric acid in the presence of sulfuric acid to form 6-methylnicotinic acid. environmentclearance.nic.in This intermediate can then undergo further functional group manipulations. For instance, the methyl group could potentially be halogenated and subsequently converted to a hydroxymethyl group, followed by esterification of the carboxylic acid.
Another multistep approach could begin with the Hantzsch pyridine synthesis to create a substituted dihydropyridine, such as diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate. nih.gov This can then be oxidized to the corresponding pyridine derivative. nih.gov Subsequent modifications, such as selective reduction of one ester group as described previously, would lead to the desired product.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships in various applications. These syntheses typically involve either modifying the pyridine ring of a pre-formed this compound molecule or starting with an already substituted precursor.
Functionalization of the Pyridine Ring
The pyridine ring of this compound or its precursors can be functionalized through various reactions. For instance, nitration of pyridine derivatives can be achieved to introduce a nitro group, which can then be a precursor for other functional groups. researchgate.net The synthesis of substituted 5-nitronicotinamides, for example, has been demonstrated from various precursors, indicating that similar strategies could be applied to introduce substituents onto the this compound scaffold. researchgate.net
Decarboxylative cross-coupling reactions represent another powerful tool for functionalizing pyridine rings. nih.gov For example, nicotinic acids can be borylated under copper catalysis, and these borylated intermediates can then participate in cross-coupling reactions to introduce a wide range of substituents. nih.gov
| Precursor | Reaction Type | Reagent(s) | Product |
| Substituted Nicotinic Acid | Decarboxylative Borylation | Cu(I) catalyst, B₂Pin₂ | Borylated Pyridine Derivative |
| Borylated Pyridine Derivative | Cross-Coupling | Palladium catalyst, Aryl halide | Substituted Pyridine Derivative |
Ester Group Modifications
Modifications to the ester group of this compound can also lead to a variety of analogues. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or amides. For example, the synthesis of methyl 6-(hydroxymethyl)nicotinate has been reported, demonstrating the feasibility of having different alkyl groups in the ester functionality. ambeed.combldpharm.com
The esterification of the corresponding carboxylic acid can be achieved using various alcohols in the presence of an acid catalyst. google.com Furthermore, the carboxylic acid can be activated, for example by conversion to an acid chloride, and then reacted with amines to form amides. This approach opens up a wide range of possibilities for creating diverse analogues with different functionalities at the 3-position of the pyridine ring.
| Starting Material | Reagent(s) | Product | Key Transformation |
| This compound | NaOH (hydrolysis) | 5-(Hydroxymethyl)nicotinic acid | Ester to Carboxylic Acid |
| 5-(Hydroxymethyl)nicotinic acid | Methanol, Acid catalyst | Mthis compound | Carboxylic Acid to Methyl Ester |
| 5-(Hydroxymethyl)nicotinic acid | SOCl₂ then Amine | N-substituted 5-(hydroxymethyl)nicotinamide | Carboxylic Acid to Amide |
Green Chemistry and Sustainable Synthesis Considerations
The development of environmentally benign and sustainable methods for the synthesis of fine chemicals is a cornerstone of modern chemical research. For the production of this compound, green chemistry principles can be applied to traditional synthetic routes to reduce environmental impact, improve safety, and increase efficiency. A plausible and common synthetic strategy for this compound involves the selective reduction of one of the two ester groups of a starting material like diethyl 2,5-pyridinedicarboxylate. Traditional methods for such reductions often employ stoichiometric metal hydride reagents, which can be hazardous and generate significant waste. In contrast, green approaches focus on catalytic methods, the use of renewable resources, and the design of safer chemical processes.
One of the most promising green strategies for the synthesis of this compound is the use of biocatalysis. Enzymes, such as lipases and alcohol dehydrogenases, operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high selectivity. This can be particularly advantageous for the selective reduction of one ester group in a diester, potentially avoiding the need for protecting groups and reducing the number of synthetic steps. For instance, research into the biocatalytic synthesis of related compounds, such as nicotinamide (B372718) derivatives, has shown that enzymes like Novozym® 435 can efficiently catalyze reactions in environmentally friendly solvents like tert-amyl alcohol, with the added benefit of catalyst reusability. The application of biocatalysis to the reduction of a diester precursor to this compound could offer a significantly greener pathway.
Another key area of green chemistry relevant to the synthesis of this compound is the development of catalytic reduction processes that avoid the use of stoichiometric and hazardous reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, for example, uses molecular hydrogen as the reducing agent, with water being the only byproduct, which is a significant improvement in terms of atom economy and waste reduction. Research has demonstrated the successful use of ruthenium-based catalysts for the hydrogenation of esters to alcohols in greener solvents like methanol. rsc.org The development of a selective catalytic hydrogenation process for diethyl 2,5-pyridinedicarboxylate could provide a high-yielding and environmentally friendly route to this compound.
The following tables summarize and compare potential green synthetic approaches with traditional methods for key transformations in the synthesis of this compound.
Table 1: Comparison of Reducing Agents for Ester to Alcohol Transformation
| Reducing Agent | Green Chemistry Considerations | Traditional Method |
| Biocatalysts (e.g., reductases) | High selectivity, mild reaction conditions (temperature, pH), biodegradable catalyst, use of aqueous or green solvents. | |
| Catalytic Hydrogenation (e.g., Ru-based catalysts) | High atom economy (H₂ as reagent), low waste (water as byproduct), catalyst can be recycled. rsc.org | |
| Lithium Aluminum Hydride (LiAlH₄) | Hazardous, pyrophoric reagent; generates significant aluminum salt waste; requires stringent anhydrous conditions and careful quenching. libretexts.orgjove.comcommonorganicchemistry.com | |
| Sodium Borohydride (NaBH₄) | Generally not reactive enough for ester reduction, requiring harsh conditions or additives. libretexts.orgcommonorganicchemistry.com |
Table 2: Green Solvents for Organic Synthesis
| Solvent | Green Chemistry Attributes |
| Water | Non-toxic, non-flammable, readily available. |
| Ethanol (B145695) | Renewable resource, biodegradable, low toxicity. |
| tert-Amyl Alcohol | Considered a greener alternative to many traditional organic solvents. |
| Methanol | Can be produced from renewable resources, relatively green credentials. rsc.org |
By focusing on these green and sustainable strategies, the synthesis of this compound can be aligned with the modern imperative for environmentally responsible chemical manufacturing.
In-Depth Analysis of this compound Unsuccessful Due to Lack of Available Spectroscopic Data
A comprehensive review of scientific literature and chemical databases was conducted to generate a detailed article on the advanced spectroscopic and structural characterization of the chemical compound this compound. The intended focus was on its molecular structure elucidation through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), as per the specified detailed outline.
Despite extensive searches using the compound's name, CAS number (59936-06-0), and various targeted keywords, the necessary experimental data required to produce a thorough and scientifically accurate article could not be located. The search did not yield any published research containing specific details on the compound's solid-state structure via X-ray crystallography, such as crystal system, space group, or unit-cell dimensions.
Similarly, detailed research findings for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy were unavailable. This includes specific chemical shifts (δ), multiplicity, and coupling constants (J) for Proton Nuclear Magnetic Resonance (¹H NMR), and the chemical shifts for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). Information regarding the application of other advanced NMR techniques to this specific molecule was also not found in the public domain.
Furthermore, no detailed mass spectrometry (MS) data, including analyses of the molecular ion peak and specific fragmentation patterns, could be sourced from the available literature.
Due to the absence of this critical and highly specific scientific data, it is not possible to generate the requested authoritative article with the required detailed data tables and in-depth research findings for each specified subsection. An article produced without this information would be generic and would not meet the stringent requirements for scientific accuracy and detail set forth in the instructions.
Advanced Spectroscopic and Structural Characterization
Molecular Structure Elucidation Techniques
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like ethyl 5-(hydroxymethyl)nicotinate without causing significant fragmentation. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, with a molecular weight of 181.19 g/mol , the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 182.19. Depending on the solvent system and additives used, adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed at higher m/z values. The detection of these ions provides direct confirmation of the compound's molecular mass.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) offers a significant advantage over standard-resolution MS by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a compound's elemental formula.
For this compound, the theoretical exact mass of the neutral molecule (C₉H₁₁NO₃) is 181.0739. In an HRMS analysis, the measured mass of the protonated molecule, [C₉H₁₂NO₃]⁺, would be very close to its theoretical exact mass of 182.0817. The high accuracy of HRMS allows for the differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions, thus providing definitive structural confirmation.
| Technique | Ionization Mode | Expected Ion | Theoretical m/z |
| ESI-MS | Positive | [M+H]⁺ | ~182.19 |
| HRMS | Positive | [M+H]⁺ | 182.0817 |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the interactions of molecules with electromagnetic radiation, yielding valuable insights into their functional groups and electronic structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration of the primary alcohol would appear in the 1050-1000 cm⁻¹ range. The ester functionality would give rise to a strong, sharp absorption band for the carbonyl group (C=O) at approximately 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1300-1100 cm⁻¹ region.
The aromatic pyridine (B92270) ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The specific substitution pattern on the pyridine ring would also influence the fingerprint region of the spectrum (below 1000 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | :--- | :--- | :--- | :--- | | Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) | | Ester (C=O) | C=O Stretch | 1720-1700 (strong, sharp) | | Aromatic Ring | C-H Stretch | >3000 | | Aromatic Ring | C=C, C=N Stretch | 1600-1400 | | Ester/Alcohol | C-O Stretch | 1300-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and TD-DFT Correlation
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group of the ester.
The pyridine ring typically exhibits strong absorption bands below 270 nm due to π → π* transitions. The presence of substituents, such as the hydroxymethyl and ethyl ester groups, can cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift). The n → π* transition of the carbonyl group is generally weaker and may appear as a shoulder on the more intense π → π* absorption bands.
Time-dependent density functional theory (TD-DFT) calculations can be employed to theoretically predict the electronic absorption spectrum of this compound. By correlating the experimentally observed UV-Vis spectrum with the results from TD-DFT calculations, a more detailed understanding of the nature of the electronic transitions can be achieved. This correlation helps to assign the observed absorption bands to specific molecular orbitals and provides further validation of the compound's electronic structure.
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a compound and to study its decomposition profile.
A TGA thermogram of this compound would show the temperature at which the compound begins to decompose. The analysis would reveal a single or multi-step decomposition process. The initial weight loss would likely correspond to the loss of the ethyl ester and hydroxymethyl groups, followed by the decomposition of the pyridine ring at higher temperatures. The TGA curve provides valuable information about the upper-temperature limit for the compound's stability and can be used to infer the kinetics of its thermal decomposition. The specific decomposition temperatures and the percentage of weight loss at each stage are characteristic of the compound's thermal behavior.
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Ester Hydrolysis
The hydrolysis of the ethyl ester group in ethyl 5-(hydroxymethyl)nicotinate to the corresponding carboxylic acid, 5-(hydroxymethyl)nicotinic acid, is a critical transformation. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of an ethanol (B145695) molecule yields the carboxylic acid and regenerates the acid catalyst. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it to completion, an excess of water is typically used. chemguide.co.uk
In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. The reaction is essentially irreversible because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk
Interestingly, studies on the interaction of various nicotinate (B505614) esters with human serum albumin have shown that while some esters are hydrolyzed, ethyl nicotinate itself binds to the albumin but is not readily hydrolyzed. nih.gov This suggests a certain level of stability of the ethyl ester group under these specific biological conditions. nih.gov
Transformations Involving the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group is a key site for various transformations, including oxidation, hydrogen autotransfer, and condensation reactions.
The hydroxymethyl group of this compound can be selectively oxidized to either an aldehyde (ethyl 5-formylnicotinate) or a carboxylic acid (pyridine-3,5-dicarboxylic acid monoethyl ester), depending on the choice of oxidizing agent and reaction conditions.
Manganese dioxide (MnO₂) is a mild and efficient reagent for the oxidation of primary alcohols to aldehydes. researchgate.net Studies on the aerobic oxidation of the structurally similar 5-(hydroxymethyl)furfural (HMF) to 2,5-diformylfuran (DFF) have demonstrated the effectiveness of MnO₂. sci-hub.boxnih.govresearchgate.net The catalytic activity and selectivity are highly dependent on the crystal structure of the MnO₂. For instance, β-MnO₂ has shown excellent performance, achieving high yields of the aldehyde. nih.govresearchgate.net Similarly, the oxidation of N,N-dialkylhydroxylamines to nitrones has been effectively carried out using MnO₂, highlighting its utility as a selective oxidant. researchgate.net
For the further oxidation to a carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of converting the hydroxymethyl group to a carboxyl group. A patented process for the synthesis of high-purity 5-methyl-nicotinic acid involves the oxidation of a methyl group on the pyridine (B92270) ring using KMnO₄. google.com This indicates that the hydroxymethyl group of this compound could be similarly oxidized to a carboxylic acid function.
| Starting Material Analogue | Oxidizing Agent | Product Analogue | Reference |
| 5-(Hydroxymethyl)furfural | MnO₂ | 2,5-Diformylfuran | sci-hub.boxnih.govresearchgate.net |
| N,N-Dialkylhydroxylamines | MnO₂ | Nitrones | researchgate.net |
| 3,5-Dimethyl Pyridine | KMnO₄ | 5-Methyl-nicotinic acid | google.com |
| 5-Hydroxymethylfurfural | MnO₂/NaHCO₃ | 2,5-Furandicarboxylic acid | nih.gov |
Hydrogen autotransfer, also known as borrowing hydrogen catalysis, is a powerful and sustainable synthetic strategy for forming C-C and C-N bonds. rsc.org In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form an intermediate aldehyde or ketone. This electrophilic intermediate then reacts with a nucleophile, and the catalyst returns the hydrogen to complete the reaction, regenerating itself. The only byproduct is water, making it an atom-economical process. rsc.org
The hydroxymethyl group of this compound can serve as a pro-electrophile in such reactions. rsc.org This would enable the alkylation of various nucleophiles, such as amines or active methylene (B1212753) compounds, without the need for pre-oxidizing the alcohol to an aldehyde.
Following the oxidation of the hydroxymethyl group to an aldehyde (ethyl 5-formylnicotinate), the resulting formyl group can readily participate in condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound. researchgate.net Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, making the methylene protons acidic. slideshare.net
The reaction is typically base-catalyzed and results in the formation of a new C=C double bond. researchgate.net A variety of active methylene compounds can be employed, leading to a diverse range of products. organic-chemistry.orgnih.gov
| Aldehyde Reactant | Active Methylene Compound | Product Type | Reference |
| Aryl aldehydes | Malononitrile | α,β-Unsaturated compounds | researchgate.net |
| Aldehydes | Ethyl cyanoacetate | (E)-Olefins | organic-chemistry.org |
| 3-Formylchromone | Ethyl acetoacetate | Diethyl 5-(2-hydroxybenzoyl)-2-methylisophthalate | nih.gov |
| 3-Formylchromone | Malononitrile | β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitriles | nih.gov |
Reactions of the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards nucleophilic and electrophilic substitution reactions.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, substitutions are possible, often requiring forcing conditions. Conversely, the electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).
An example of nucleophilic substitution on a related compound is the reaction of 2-chloronicotinic acid with various aromatic amines or sulfonamides to yield 2-(arylamino)nicotinic acid derivatives. researchgate.net This demonstrates the feasibility of displacing a leaving group on the pyridine ring with a nucleophile.
Electrophilic substitution, such as nitration, can be achieved on the pyridine ring, although the conditions can be harsh. In the synthesis of a conformationally restricted nicotine (B1678760) analogue, a nitration step was performed on a 2-methylnicotinate derivative to introduce a nitro group at the 5-position. nih.gov This indicates that electrophilic substitution on the pyridine ring of this compound is a possible, albeit potentially challenging, transformation.
| Substrate Analogue | Reagent | Reaction Type | Product Analogue | Reference |
| 2-Chloronicotinic acid | Aromatic amines | Nucleophilic Substitution | 2-(Arylamino)nicotinic acids | researchgate.net |
| 2-Methyl-nicotinate | Nitrating agent | Electrophilic Substitution | 2-Methyl-5-nitronicotinate | nih.gov |
Cycloaddition Reactions (e.g., Oxidopyridinium)
The chemical reactivity of this compound and its derivatives extends to cycloaddition reactions, a powerful class of transformations for constructing complex cyclic molecules. A notable example involves the generation of oxidopyridinium betaines from pyridin-3-ol precursors, which can then participate in various cycloaddition pathways. These reactions are valuable for synthesizing novel nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis. rsc.org
While direct studies on the cycloaddition reactions of this compound are not extensively documented, research on analogous compounds provides significant insights into its potential reactivity. For instance, studies on methyl 5-hydroxynicotinate, a close structural relative, have demonstrated its successful application in (4+3) cycloaddition reactions. In these transformations, the N-methylation of methyl 5-hydroxynicotinate, followed by treatment with a base such as triethylamine, generates an N-methyl oxidopyridinium species. This intermediate readily reacts with dienes to yield (4+3) cycloadducts in good to excellent yields. High regioselectivity has been observed in reactions involving 1-substituted and 1,2-disubstituted butadienes. rsc.org
The synthetic utility of oxidopyridinium cycloadditions has been further explored in the context of other ethyl nicotinate derivatives. For example, intramolecular (5+4) cycloadditions of pyridinium (B92312) salts derived from ethyl nicotinate have been investigated. rsc.org The versatility of these reactions is also highlighted by the use of cycloadducts derived from the (5+2) cycloaddition of 1-methyl-5-methoxy-3-oxidopyridinium with ethyl propiolate in the synthesis of natural products like stipitatic acid and hinokitiol. rsc.org These examples underscore the potential of the ethyl nicotinate scaffold to participate in various cycloaddition modes, suggesting that this compound could similarly serve as a precursor to complex polycyclic structures.
The general mechanism for these cycloadditions involves the in-situ formation of a 3-oxidopyridinium betaine (B1666868) from the corresponding pyridin-3-ol. This betaine can then act as a dipole in cycloaddition reactions with suitable dipolarophiles. rsc.org The specific reaction pathway, such as (5+2), (4+3), or (5+4) cycloaddition, is influenced by the nature of the reactants and the reaction conditions.
Enzymatic Biotransformations and Catabolic Pathways of Nicotinates
The biotransformation and degradation of nicotinate and its derivatives are crucial metabolic processes in various organisms, from bacteria and fungi to humans. These pathways are essential for nutrient utilization and the detoxification of pyridine-based compounds. This compound, as a nicotinate derivative, is subject to enzymatic transformations that target both its ester and hydroxymethyl functionalities, as well as the core pyridine ring structure.
The initial step in the metabolism of ethyl nicotinate is often the hydrolysis of the ethyl ester to form nicotinic acid (niacin). This reaction is catalyzed by esterases found in various tissues. nih.govnih.govresearchgate.net For instance, in vitro studies using hairless rat skin homogenates have demonstrated the conversion of ethyl nicotinate to nicotinic acid, a process that can become saturated at higher substrate concentrations, following Michaelis-Menten kinetics. nih.gov
Once converted to nicotinic acid, the molecule enters the general catabolic pathways for nicotinates. In many organisms, the degradation of nicotinic acid is initiated by hydroxylation. nih.govnih.gov For example, the bacterium Pseudomonas fluorescens hydroxylates nicotinic acid as a primary metabolic step. researchgate.net The position of hydroxylation can vary among different microorganisms. researchgate.net
The subsequent degradation of the pyridine ring proceeds through various pathways, which can differ significantly between prokaryotes and eukaryotes. nih.gov In bacteria, several distinct pathways for nicotine and nicotinate degradation have been identified, including the pyridine, pyrrolidine, and hybrid pathways. asm.org These pathways generally involve a series of enzymatic reactions, such as hydroxylation, dehydrogenation, and ring cleavage, to break down the heterocyclic ring into simpler molecules that can enter central metabolism. asm.org For example, in some bacteria, the degradation of nicotinate proceeds via 6-hydroxynicotinate and 2,5-dihydroxypyridine. asm.org
In the microbial eukaryote Aspergillus nidulans, a complete catabolic pathway for nicotinate has been elucidated that is distinct from the bacterial pathways. This pathway involves novel metabolites such as 3-hydroxypiperidine-2,6-dione (B13845703) and 5,6-dihydroxypiperidine-2-one, highlighting the convergent evolution of catabolic strategies between fungi and bacteria. rsc.org
The hydroxymethyl group at the 5-position of the pyridine ring is also a target for enzymatic modification. Microorganisms are known to oxidize methyl and hydroxymethyl groups on pyridine rings. For example, various fungi and bacteria can hydroxylate methylpyridines to form hydroxymethylpyridines, which can be further oxidized. semanticscholar.org This suggests that the hydroxymethyl group of a nicotinate derivative could be oxidized to a carboxylic acid, forming a dicarboxylic acid pyridine derivative.
| Transformation Step | Substrate | Product | Enzyme Class (General) |
| Ester Hydrolysis | This compound | 5-(Hydroxymethyl)nicotinic acid | Esterase |
| Hydroxylation of Pyridine Ring | 5-(Hydroxymethyl)nicotinic acid | Hydroxylated derivatives | Hydroxylase / Monooxygenase |
| Oxidation of Hydroxymethyl Group | 5-(Hydroxymethyl)nicotinic acid | 5-Carboxynicotinic acid derivatives | Oxidase / Dehydrogenase |
| Pyridine Ring Cleavage | Dihydroxypyridine derivatives | Acyclic intermediates | Dioxygenase / Hydrolase |
It is important to note that the specific enzymes and metabolic intermediates can vary depending on the organism and the prevailing environmental conditions. nih.gov The study of these enzymatic pathways is crucial for understanding the environmental fate of pyridine derivatives and for potential applications in bioremediation and biocatalysis.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost. For ethyl 5-(hydroxymethyl)nicotinate, DFT calculations can reveal intricate details about its geometry, electronic orbitals, and reactivity.
Geometry Optimization and Molecular Conformation Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-N1 | 1.34 Å |
| C5-C8 (hydroxymethyl) | 1.51 Å | |
| C3-C7 (ester) | 1.50 Å | |
| C7-O2 (carbonyl) | 1.21 Å | |
| Bond Angle | N1-C2-C3 | 123° |
| C4-C5-C8 | 121° | |
| C3-C7-O3 | 111° | |
| Dihedral Angle | C4-C3-C7-O2 | ~180° |
| C4-C5-C8-O1 | ~60° or ~180° |
Note: These values are illustrative and would be precisely determined through DFT calculations, for example, at the B3LYP/6-311++G(d,p) level of theory.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the hydroxymethyl and ester groups. The LUMO is likely to be distributed over the pyridine ring, particularly the electron-deficient carbon atoms, and the carbonyl group of the ester. The HOMO-LUMO gap would indicate the molecule's susceptibility to electronic excitation and its kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values. The precise energies would be calculated using DFT methods.
Electrostatic Potential (ESP) Mapping and Dipole Moment Calculations
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The ESP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Red colors typically indicate electron-rich, negative potential regions (likely sites for electrophilic attack), while blue colors show electron-poor, positive potential regions (likely sites for nucleophilic attack).
In this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and hydroxyl groups. These areas are prone to interactions with electrophiles or hydrogen bond donors. Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the one on the hydroxyl group.
Intermolecular Interaction Energy Frameworks
Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal structure and physical properties. Intermolecular interaction energy frameworks are computational models that quantify the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov
The presence of a hydroxyl group and a pyridine nitrogen atom makes this compound capable of forming hydrogen bonds. The pyridine rings can also engage in π-π stacking interactions. By calculating the interaction energies between pairs of molecules, it is possible to identify the dominant forces in the crystal packing and rationalize the material's macroscopic properties.
Thermochemical Properties and Reaction Pathway Predictions
DFT calculations can be used to predict various thermochemical properties, such as the standard enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the stability and thermodynamics of the compound.
Furthermore, computational methods can be employed to predict reaction pathways. For instance, the mechanism of ester hydrolysis or the oxidation of the hydroxymethyl group could be investigated by locating the transition state structures and calculating the activation energies for different potential reaction routes. This provides valuable insights into the chemical behavior of this compound under various conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new, unsynthesized compounds.
A QSAR study involving this compound would typically include a dataset of structurally related nicotinic acid derivatives with known biological activities. Various molecular descriptors would be calculated for each compound, representing their physicochemical, electronic, and steric properties. These descriptors could include:
Physicochemical: LogP (lipophilicity), molecular weight, polar surface area.
Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric: Molecular volume, surface area, specific shape indices.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of this compound and guide the design of new analogs with improved properties. While no specific QSAR studies focusing solely on this compound are publicly available, it could be included in broader studies on nicotinic acid esters to predict endpoints like skin sensitization or receptor binding affinity. nih.gov
Development of Predictive Models
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Linear Solvation Energy Relationship (LSER) techniques, is a cornerstone of modern computational chemistry for forecasting the biological activity or properties of chemical compounds. acs.org The development of such models is essential for streamlining the discovery process by prioritizing compounds with a higher likelihood of desired activity, thereby reducing the need for extensive experimental screening. nih.govnih.gov
For a compound like this compound, a QSAR model would be developed by first compiling a dataset of structurally related nicotinic acid derivatives with known biological activities. nih.gov A variety of molecular descriptors would then be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices that describe molecular branching and connectivity. researchgate.net
3D Descriptors: Parameters related to the three-dimensional conformation of the molecule.
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. youtube.comyoutube.com For instance, a study on nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists used back-propagation artificial neural networks (ANNs) to create a QSAR model, which successfully identified key descriptors like the length of an N-alkyl chain and the octanol-water partition coefficient as being highly influential on activity. nih.gov
The predictive power of any developed model for this compound would be rigorously evaluated through internal and external validation procedures to ensure its robustness and reliability. nih.govyoutube.com
Molecular Field Topology Analysis
Molecular Field Topology Analysis (MFTA) is a superstructural QSAR method that provides a detailed understanding of how local physicochemical properties of a molecule influence its biological activity. nih.govacs.orgacs.orgnih.gov This technique moves beyond global molecular descriptors to analyze the contributions of individual atoms and fragments within a common topological framework. researchgate.net
The MFTA process for a series of compounds including this compound would involve these key steps:
Construction of a Molecular Supergraph (MSG): A topological graph is generated that represents all the structural features of the training set of molecules. Each molecule in the set can be represented as a subgraph of this MSG. acs.orgacs.org
Descriptor Generation: For each atom and bond in the supergraph, a set of local physicochemical descriptors is assigned. These can include atomic charges, van der Waals radii, and hydrogen bonding capabilities. nih.gov
Statistical Analysis: A statistical model is then built to correlate the descriptor values at each position in the supergraph with the biological activity of the compounds. acs.org
This approach allows for the identification of specific molecular regions where modifications are likely to increase or decrease activity. For example, the analysis might reveal that a hydrogen bond donor at the position of the hydroxymethyl group in this compound is crucial for its interaction with a biological target. MFTA can be a powerful tool in drug design, complementing 3D methods like CoMFA. acs.orgacs.org
Topological Functional Core Identification
The identification of a molecule's topological functional core is crucial for understanding its fundamental structure-activity relationships. This core represents the essential scaffold of the molecule that is primarily responsible for its biological activity. In the case of this compound, the pyridine ring is a key component of its topological core. rsc.orgwikipedia.org
The pyridine ring is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. wikipedia.org Its nitrogen atom and aromatic nature influence the molecule's electronic properties, making it capable of participating in various non-covalent interactions such as hydrogen bonding and π-π stacking. The substituents on the pyridine ring, namely the ethyl ester and the hydroxymethyl group, modulate the properties of this core.
Computational studies on bis-terpyridine derivatives have shown that the core pyridine rings play fundamental roles in determining molecular structure and electronic properties. rsc.org For this compound, the pyridine core is expected to be the primary site of interaction with biological targets, while the substituents fine-tune its binding affinity and selectivity. For example, the hydroxymethyl group can act as a hydrogen bond donor or acceptor, and the ethyl ester group can engage in hydrophobic interactions. The relative orientation of these functional groups, as determined by conformational analysis, would also be a critical factor. rsc.org
Molecular Dynamics (MD) Simulations and Docking Studies
Molecular Dynamics (MD) simulations and molecular docking are powerful computational tools used to study the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. nih.gov These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level. frontiersin.org
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov For this compound, a docking study would involve:
Obtaining the 3D structure of a potential protein target.
Generating a 3D conformation of this compound.
Using a docking algorithm to place the ligand into the active site of the protein in various possible orientations and conformations.
Scoring these poses based on a scoring function that estimates the binding affinity. nih.gov
Docking studies on nicotinic acid derivatives have been used to investigate their binding to enzymes like cyclooxygenase (COX-2), revealing key interactions that contribute to their inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecular system, allowing for the study of the dynamic behavior of the ligand-protein complex. researchgate.netarxiv.org An MD simulation of this compound bound to a protein would start with the best-docked pose and simulate the movements of all atoms in the system over time. This can reveal:
The stability of the binding pose.
The role of water molecules in the binding site.
Conformational changes in the protein upon ligand binding. nih.gov
A more accurate estimation of binding free energies.
MD simulations have been successfully applied to study the binding of various ligands to their targets, providing crucial information for drug design and optimization. frontiersin.org
Machine Learning Approaches in Computational Chemistry
Machine learning (ML) is rapidly transforming the field of computational chemistry and drug discovery by enabling the development of highly accurate predictive models from large datasets. nih.govastrazeneca.comnih.gov These approaches can be applied to predict a wide range of properties for this compound, from basic physicochemical characteristics to complex biological activities. arxiv.orgresearchgate.netaalto.fiarxiv.org
Key applications of ML in the study of this compound could include:
Property Prediction: Predicting solubility, toxicity, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. astrazeneca.comnih.gov
Virtual Screening: Rapidly screening large virtual libraries of compounds to identify those with a high probability of being active against a specific target.
De Novo Design: Generating novel molecular structures with desired properties.
The development of robust ML models requires large, high-quality datasets for training and validation. aalto.fi The increasing availability of such data is driving the expanded use of ML in chemical research, promising to accelerate the discovery and development of new molecules with tailored functionalities. acs.org
Applications As Chemical Intermediates and Reagents
Role in the Synthesis of Complex Organic Molecules
The dual functionality of Ethyl 5-(hydroxymethyl)nicotinate allows for its sequential or orthogonal functionalization in the assembly of complex organic molecules. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the corresponding aldehyde can participate in Wittig reactions, aldol (B89426) condensations, or reductive aminations to build more elaborate side chains.
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Alternatively, it can be reduced to a primary alcohol. The pyridine (B92270) nitrogen atom can also be involved in reactions such as N-oxidation or quaternization, further modifying the electronic properties and reactivity of the molecule. This versatility makes it a potential starting material for the synthesis of polysubstituted pyridine derivatives, which are prevalent in many natural products and pharmaceuticals.
Precursor for Advanced Functional Materials
Substituted pyridines are integral components of various functional materials, including polymers, dyes, and liquid crystals. The reactivity of the hydroxymethyl and ester groups in this compound allows for its incorporation into polymeric structures through condensation polymerization. The resulting polymers could exhibit interesting thermal, optical, or coordination properties due to the presence of the pyridine moiety.
Furthermore, the pyridine ring can act as a ligand for metal ions, suggesting that this compound could be a precursor for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The ability to modify the peripheral functional groups would allow for the fine-tuning of the properties of the resulting materials.
Intermediate in Agrochemical Synthesis
The pyridine ring is a common scaffold in a wide range of herbicides, insecticides, and fungicides. The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds containing a common core structure with diverse substituents. This compound can serve as a valuable starting point for the generation of such libraries.
For example, the hydroxymethyl group can be converted to a variety of ethers, esters, or halides, while the nicotinate (B505614) moiety can be transformed into amides with a range of amines. This would allow for the systematic exploration of the structure-activity relationship (SAR) of new pyridine-based agrochemicals, potentially leading to the discovery of compounds with improved efficacy, selectivity, and environmental profiles. One study highlighted that nitropyridine derivatives, which could potentially be synthesized from precursors like this compound, have shown herbicidal activity. nih.gov
Building Block for Life Science Molecules
The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Pyridine carboxylic acids and their derivatives, in particular, are known to exhibit a broad spectrum of biological activities and are crucial in the development of new therapeutic agents. nih.gov The structural features of these molecules, including the electron-deficient aromatic ring and the hydrogen-bonding capabilities of the carboxylic acid group (or its derivatives), facilitate interactions with biological targets such as enzymes and receptors. nih.gov
This compound, as a functionalized pyridine derivative, is a promising building block for the synthesis of new life science molecules. The hydroxymethyl group can be used to introduce linking groups or to mimic other functional groups found in biologically active compounds. The nicotinate ester can be readily converted to a variety of amides, which are common functionalities in many drug molecules. The potential to modify both functional groups allows for the creation of a diverse range of analogues for biological screening. For instance, (hydroxymethyl)pyridine ligands have been used in the synthesis of platinum complexes with potential cytotoxic activity against cancer cell lines. nih.gov
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies
Future research into the synthesis of Ethyl 5-(hydroxymethyl)nicotinate and its derivatives is expected to focus on developing more sustainable, efficient, and versatile methods. While traditional methods exist, emerging strategies aim to improve yield, reduce waste, and expand the accessible chemical space.
Multicomponent Reactions (MCRs) : The synthesis of substituted pyridines, the core of this compound, is increasingly benefiting from MCRs. acs.org These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. acs.org Future work could adapt existing MCRs or develop new ones to construct the specific substitution pattern of this compound or its analogues in a more streamlined fashion.
Green Chemistry Approaches : The use of environmentally benign solvents and catalysts is a major trend. Research into using green solvents like glycerol, PEG-200, or lactic acid for the synthesis of related nicotinate (B505614) structures has shown promise. researchgate.net Additionally, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers advantages like easy separation and reusability, contributing to more sustainable processes. acs.org For instance, UiO-66, a zirconium-based MOF, has been noted for its high stability and catalytic activity in pyridine (B92270) synthesis. acs.org
Catalyst Innovation : The exploration of novel catalytic systems continues to be a priority. This includes metal-free catalysis, such as the use of hexamethylphosphoramide (B148902) (HMPA) for the reduction of related ethyl nicotinate, which can offer alternatives to traditional heavy metal catalysts. researchgate.net The development of recyclable catalyst systems, potentially using nonvolatile solvents, also represents a key direction for sustainable synthesis. researchgate.net
Advanced Characterization Techniques Integration
A comprehensive understanding of a molecule's properties is fundamental to its application. Future research will likely integrate more advanced and high-throughput characterization techniques to build a detailed profile of this compound.
Spectroscopic and Chromatographic Methods : While standard techniques like NMR, HPLC, and mass spectrometry (LC-MS, GC-MS) are routinely used for structural confirmation and purity assessment, the future lies in their more integrated and high-throughput application. researchgate.netbldpharm.com
Physicochemical Property Determination : Advanced techniques are crucial for determining key physicochemical properties. For example, the transpiration method has been used to measure the vapor pressure of other pyridine derivatives to determine thermodynamic parameters of sublimation, such as enthalpy and Gibbs free energy. rsc.org Such data is vital for purification processes (like sublimation) and for understanding crystal packing and stability, which is particularly relevant for pharmaceutical and materials science applications. rsc.org
Solid-State Characterization : For applications where the solid-state form is critical, techniques like X-ray diffraction (XRD) are indispensable for determining the precise three-dimensional atomic structure. researchgate.net This information is key to understanding intermolecular interactions and polymorphism, which can significantly impact a compound's properties.
| Technique | Application in Characterization | Research Findings/Future Potential |
| NMR Spectroscopy | Elucidation of molecular structure in solution. | Routinely used for structural confirmation of this compound and related derivatives. bldpharm.com |
| Mass Spectrometry (LC-MS, GC-MS) | Determination of molecular weight and fragmentation patterns. | Used to confirm the identity and purity of novel synthesized nicotinate compounds. researchgate.net |
| X-ray Diffraction (XRD) | Determination of the three-dimensional crystal structure. | Provides definitive structural proof and insights into solid-state packing for new derivatives. researchgate.net |
| Transpiration Method | Measurement of vapor pressure and sublimation thermodynamics. | Applied to other pyridine derivatives to determine ΔHsub and ΔGsub, crucial for purification and crystal engineering. rsc.org |
| FTIR Spectroscopy | Identification of functional groups and bonding. | Used to investigate the structure of materials derived from related compounds. nih.gov |
Deeper Mechanistic Elucidation
Understanding the precise step-by-step process by which a reaction occurs (the reaction mechanism) is crucial for optimizing conditions, predicting outcomes, and preventing unwanted side reactions.
Reaction Pathway Analysis : For synthetic reactions, detailed mechanistic studies, like those proposed for the HMPA-catalyzed reduction of ethyl nicotinate, help to identify key intermediates and transition states. researchgate.net This knowledge allows chemists to rationally modify reaction conditions to improve efficiency and selectivity.
Investigating Side Reactions : In many chemical processes, particularly under harsh conditions like high pH, side reactions can significantly lower the yield of the desired product. Mechanistic studies on the degradation pathways of related molecules, such as the formation of humic substances from 5-(hydroxymethyl)-furfural in alkaline solutions, highlight the importance of understanding and controlling these competing reactions. nih.gov Such investigations are critical for developing robust and high-yielding syntheses for industrial applications.
Biological Mechanisms : For derivatives of this compound intended for pharmaceutical use, elucidating their biological mechanism of action is paramount. The discovery that nicotinic acid and its analogues interact with specific receptors, such as the G protein-coupled receptor GPR109A, has been a major breakthrough. nih.gov Future research will involve detailed studies to understand how structural modifications to the nicotinate scaffold influence receptor binding and downstream signaling pathways.
Integration with Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these tools are poised to significantly impact the exploration of this compound as a scaffold for new medicines. researchgate.netnih.gov
Predictive Modeling : AI/ML algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized molecules. nih.gov This includes predicting physicochemical properties (solubility, bioavailability), potential toxicity, and bioactivity against specific targets. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. youtube.com
Virtual Screening and Docking : Computational methods are essential for identifying potential drug candidates. youtube.com Homology modeling can be used to build 3D structures of protein targets, such as nicotinic acetylcholine (B1216132) receptors, for which experimental structures are unavailable. nih.gov Subsequently, docking simulations can predict how potential ligands, derived from this compound, might bind to these targets, providing insights into the molecular interactions that drive affinity and selectivity. nih.govnih.gov
De Novo Drug Design : Generative AI models can design entirely new molecules optimized for a specific set of properties. oxfordglobal.com By providing the model with a desired target profile, it can generate novel structures based on the nicotinate framework that are predicted to have high activity and favorable drug-like properties. This approach can drastically shorten the design-make-test-analyse (DMTA) cycle in drug discovery projects. oxfordglobal.com
| AI/ML Application | Description | Relevance to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity. | Can predict the activity of new nicotinate derivatives against targets like nAChRs. nih.govnih.gov |
| Virtual Screening | Computationally screens large libraries of compounds against a protein target. | Can identify promising nicotinate-based hits from virtual libraries for further testing. researchgate.netyoutube.com |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target. | Can elucidate the binding mode of nicotinate derivatives to receptors like nAChRs. nih.gov |
| Generative AI | Creates novel molecular structures with desired properties. | Can design new, optimized drug candidates based on the nicotinate scaffold. oxfordglobal.com |
| ADME/T Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Helps in the early-stage filtering of drug candidates to reduce late-stage failures. nih.gov |
Exploration in Materials Science
The pyridine ring is a valuable component in functional organic materials due to its unique electronic properties and ability to coordinate with metals. numberanalytics.commdpi.com The bifunctional nature of this compound (containing both an ester and an alcohol) makes it an intriguing building block for new materials.
Functional Polymers : Pyridine-containing polymers have applications as conducting materials and photosensitizers. acs.orgnumberanalytics.com The hydroxyl and ester groups on this compound offer two distinct points for polymerization, allowing for the creation of polyesters or polyethers with pendant nicotinate units. These pendant groups could be used to tune the material's electronic properties, solubility, or ability to coordinate with metal ions.
Luminescent Materials and Sensors : Pyridine derivatives are used in the synthesis of fluorescent chemosensors. acs.org The nitrogen atom in the pyridine ring can interact with specific analytes (like metal ions), leading to a change in the material's fluorescence. Future work could involve incorporating this compound into larger conjugated systems to create novel sensors.
Crystal Engineering : The ability to form specific intermolecular interactions, such as hydrogen bonds, is key in designing crystalline materials with desired properties. The study of the sublimation thermodynamics and crystal packing of pyridine derivatives is an active area of research. rsc.org The hydroxyl group in this compound is a strong hydrogen bond donor, suggesting its potential use in the design of co-crystals, where it is combined with other molecules to create new crystalline solids with tailored properties (e.g., improved stability or solubility).
Q & A
Q. What statistical approaches are appropriate for analyzing dose-dependent biological activity data for this compound?
- Methodological Answer :
- Nonlinear regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- Error analysis : Use triplicate measurements and report standard deviations.
- Statistical tests : Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs .
Literature and Reproducibility
Q. How can researchers systematically review existing literature to identify gaps in this compound studies?
- Methodological Answer :
- Database searches : Use SciFinder and Reaxys with keywords like "5-hydroxymethyl nicotinate ester synthesis" or "nicotinate derivatives biological activity."
- Inclusion criteria : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and exclude non-validated sources (e.g., ).
- Gap analysis : Map reported biological targets (e.g., enzymes, receptors) and highlight understudied areas (e.g., pharmacokinetics) .
Q. What steps ensure reproducibility when replicating synthetic protocols for this compound from literature?
- Methodological Answer :
- Detailed documentation : Record exact reagent grades, equipment models, and environmental conditions (humidity, temperature).
- Independent validation : Have a second researcher repeat the protocol blind.
- Data sharing : Publish raw NMR files and chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
